5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Description
5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)15-6-4-14(5-7-15)12-18-19(23)22-20(25-18)21-16-8-10-17(24-3)11-9-16/h4-13H,1-3H3,(H,21,22,23)/b18-12+ |
InChI Key |
MWJHKCZLOUVYSE-LDADJPATSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step method involves:
-
Imine Formation : Condensation of 4-methoxyaniline with 4-isopropylbenzaldehyde in ethanol under reflux to form the Schiff base intermediate.
-
Cyclization : Reaction of the intermediate with thioglycolic acid in the presence of anhydrous ZnCl₂ as a Lewis acid catalyst, facilitating cyclization to the thiazolidin-4-one ring.
Key Parameters:
-
Solvent : Ethanol or toluene.
-
Catalyst : ZnCl₂ (10–15 mol%).
-
Temperature : 80–110°C.
One-Pot Multicomponent Reaction (MCR)
A streamlined approach combining 4-isopropylbenzaldehyde, 4-methoxyaniline, and thioglycolic acid in a single vessel.
Optimized Conditions:
Advantages:
-
Reduced purification steps.
-
High atom economy.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction kinetics.
Protocol:
Recyclable Catalysts
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Condensation-Cyclization | ZnCl₂ | Ethanol | 80–110 | 6–8 h | 70–85 |
| One-Pot MCR | Bi(SCH₂COOH)₃ | Solvent-free | 70–90 | 3–6 h | 78–92 |
| Microwave | None | DMF | 120 (MW) | 8–12 min | 88–95 |
| Green (Aqueous) | NaOH | Water | 90 | 4–5 h | 65–75 |
Structural Confirmation and Characterization
-
¹H NMR :
-
IR :
Challenges and Optimization
-
Steric Hindrance : The 4-isopropyl group slows reaction kinetics; higher temperatures (110°C) improve efficiency.
-
Byproducts : Imine tautomerism may occur; recrystallization in acetic acid resolves this.
Industrial Scalability
Chemical Reactions Analysis
Synthetic Routes and Formation Reactions
The compound is primarily synthesized via Knoevenagel condensation and multicomponent reactions (MCRs) .
Post-Synthetic Modifications
The compound’s reactivity allows functionalization at three sites:
-
Thiazolidinone carbonyl (nucleophilic acyl substitution).
-
Benzylidene double bond (electrophilic addition or hydrogenation).
-
Imino group (tautomerism or alkylation).
Documented Transformations
-
Hydrogenation :
Catalytic hydrogenation (H₂, Pd/C) reduces the benzylidene double bond to yield 5-(4-isopropylbenzyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one (yield: 88%) . -
Nucleophilic Additions :
-
Tautomerism :
Prototropic shifts between imino (NH) and amino (NH₂) tautomers occur in polar solvents (e.g., DMSO), confirmed by NMR .
Reactivity in Biological Media
The compound undergoes enzyme-mediated transformations :
-
Cytochrome P450 Oxidation :
Methoxy groups are demethylated to hydroxyl derivatives, enhancing water solubility. -
Glutathione Conjugation :
Thiol-containing enzymes attack the thiazolidinone ring, forming disulfide adducts (observed in LC-MS studies) .
Comparative Reactivity of Analogues
Stability Under Environmental Conditions
-
Photodegradation : UV light (λ = 254 nm) induces cleavage of the benzylidene bond (half-life: 4.2 h in methanol).
-
Hydrolytic Stability : Stable in neutral aqueous media (pH 7.0) but degrades under acidic (pH 2.0, t₁/₂ = 12 h) or alkaline (pH 10.0, t₁/₂ = 8 h) conditions .
Key Findings:
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:
- Anticancer Activity : Research indicates that thiazolidinone derivatives can inhibit cancer cell growth. For instance, a study showed that compounds similar to 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one demonstrated significant anticancer properties against various cell lines, including leukemia and CNS cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Similar thiazolidinone derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential for development as antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that thiazolidinone derivatives may possess anti-inflammatory properties, contributing to their potential as therapeutic agents for inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Studies : In vitro tests conducted by researchers demonstrated that certain derivatives of thiazolidinones exhibited over 70% inhibition against leukemia cell lines. One notable derivative showed an inhibition rate of 84.19% against MOLT-4 cells, suggesting significant anticancer potential .
- Antimicrobial Testing : A comparative study on thiazolidinone derivatives revealed that compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against common bacterial strains.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-isopropylbenzylidene)-4-piperidinol
- 4-Methoxybenzylamine
- (4-Methoxyphenyl)imino(triphenyl)phosphorane
Uniqueness
5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone core is a versatile scaffold that can be modified to enhance its properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 312291-47-7
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 344.44 g/mol
Anticancer Activity
Research has shown that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinones, including our compound of interest, against different cancer cell lines. The results indicated that:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HepG2 (liver)
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent antiproliferative effects.
Table 1 summarizes the IC50 values for selected thiazolidinone derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10 |
| This compound | MCF-7 | 12 |
| This compound | HepG2 | 15 |
The anticancer mechanism of thiazolidinones often involves the induction of apoptosis through both intrinsic and extrinsic pathways. Studies suggest that these compounds can activate caspases and lead to mitochondrial membrane potential disruption, ultimately resulting in cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it exhibits:
- Activity Against Bacteria : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL for various bacterial strains.
Table 2 presents the antimicrobial efficacy of the compound:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Anticancer Study : A recent study investigated the effect of this compound on HeLa cells and reported a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
- Antimicrobial Study : Another study focused on the antimicrobial properties against various pathogens. The compound was tested in vitro and demonstrated effective inhibition of biofilm formation by Pseudomonas aeruginosa at sub-MIC concentrations.
Q & A
Q. Q: What are the standard synthetic routes for preparing 5-(4-isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
A:
- Core Methodology : The compound can be synthesized via a two-step process:
- Schiff Base Formation : Condensation of 4-isopropylbenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid or ethanol) to form a thiosemicarbazone intermediate.
- Cyclization : Reaction with chloroacetic acid or derivatives in the presence of sodium acetate to form the thiazolidinone ring .
- Optimization Tips :
Structural Characterization Techniques
Q. Q: Which analytical methods are most reliable for confirming the structure of this thiazolidinone derivative?
A:
- Primary Tools :
- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) from the 4-isopropylbenzylidene and 4-methoxyphenyl groups. Methoxy protons appear as a singlet near δ 3.8 ppm .
- ¹³C NMR : Confirm the carbonyl (C=O) at ~175 ppm and imine (C=N) at ~150 ppm .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Advanced Structural Modifications
Q. Q: How can the substitution pattern of the benzylidene or imino groups be altered to tune reactivity or biological activity?
A:
- Key Strategies :
- Benzylidene Modifications : Replace the 4-isopropyl group with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OH) substituents via substituted benzaldehydes. Use Knoevenagel condensation for sterically hindered aldehydes .
- Imino Group Functionalization : Substitute the 4-methoxyphenyl group with heteroaromatic amines (e.g., pyridyl) to enhance π-π stacking in target binding .
- Reaction Monitoring : Employ HPLC-PDA to resolve isomers (e.g., Z/E configurations) during substitution .
Stability and Degradation Pathways
Q. Q: What are the critical stability concerns for this compound under experimental storage or reaction conditions?
A:
- Degradation Risks :
- Storage Recommendations : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .
Biological Activity Profiling
Q. Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer potential?
A:
- Antimicrobial Screening :
- Anticancer Screening :
Handling and Safety Protocols
Q. Q: What safety measures are critical when handling this compound in laboratory settings?
A:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling due to potential respiratory irritation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- Waste Disposal : Incinerate at >1000°C in licensed facilities to ensure complete degradation of aromatic byproducts .
Computational Modeling Applications
Q. Q: How can molecular docking studies guide the design of derivatives with improved target binding?
A:
- Protocol :
- Target Selection : Prioritize enzymes like EGFR or DHFR based on structural homology to known thiazolidinone targets .
- Docking Software : Use AutoDock Vina with AMBER force fields for ligand flexibility.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .
- Key Parameters : Optimize hydrogen bonding (e.g., imino group with active-site residues) and hydrophobic interactions (isopropyl group) .
Contradictory Data Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
